molecular formula C19H21D4ClN2 B602478 Imipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-33-9

Imipramine-2,4,6,8-d4 Hydrochloride

Cat. No. B602478
CAS RN: 61361-33-9
M. Wt: 320.89
InChI Key:
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Description

Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated version of Imipramine Hydrochloride . Imipramine Hydrochloride is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also known to increase the activity of a chemical called serotonin in the brain .


Molecular Structure Analysis

The molecular formula of Imipramine-2,4,6,8-d4 Hydrochloride is C19H21ClD4N2 . The average mass is 320.893 Da . More detailed structural information may be available in specialized chemical databases or literature.


Physical And Chemical Properties Analysis

Imipramine-2,4,6,8-d4 Hydrochloride is a crystalline solid with a melting point of 174-175°C . It is slightly soluble in chloroform and methanol . It should be stored at -20°C .

Scientific Research Applications

Neurology Research

Imipramine-2,4,6,8-d4 Hydrochloride is used in neurology research to study pain and inflammation mechanisms. As a certified reference material, it aids in the accurate and reliable data analysis of neurological conditions .

Pharmacokinetics

Researchers utilize this deuterated compound to investigate the pharmacokinetics of Imipramine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing a clearer picture of its behavior in the human body .

Depression Treatment Studies

The parent compound, Imipramine, is a well-known antidepressant. The deuterated version is used in clinical studies to explore new treatment regimens for depression, monitoring the efficacy and safety profiles with greater precision .

Childhood Enuresis Management

Imipramine-2,4,6,8-d4 Hydrochloride serves as a research tool in the study of childhood enuresis (bedwetting). It helps in understanding the therapeutic effects and potential side effects of the medication in pediatric populations .

Chronic and Neuropathic Pain

This compound is also used in research focused on chronic and neuropathic pain, including conditions like diabetic neuropathy. It assists in elucidating the analgesic properties of Imipramine and its analogs .

Psychiatric Disorders

In psychiatric research, Imipramine-2,4,6,8-d4 Hydrochloride is applied to study its effects on various psychiatric disorders, such as panic disorder, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD) .

Analytical Chemistry

In analytical chemistry, this deuterated compound is used as an internal standard to ensure the accuracy of quantitative analyses, particularly in mass spectrometry-based assays .

Drug Development

Lastly, Imipramine-2,4,6,8-d4 Hydrochloride is instrumental in the drug development process. It’s used in preclinical studies to optimize the pharmacological profile of new antidepressant candidates .

Safety and Hazards

Imipramine may cause some teenagers and young adults to be agitated, irritable, or display other abnormal behaviors . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

Imipramine-2,4,6,8-d4 Hydrochloride primarily targets the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Imipramine-2,4,6,8-d4 Hydrochloride interacts with its targets by binding to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter. This binding reduces the reuptake of norepinephrine and serotonin by neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The increased concentration of norepinephrine and serotonin in the synaptic cleft potentiates adrenergic synapses . This potentiation affects various biochemical pathways, leading to changes in mood and arousal . Imipramine-2,4,6,8-d4 Hydrochloride also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Imipramine-2,4,6,8-d4 Hydrochloride’s action include an increased concentration of norepinephrine and serotonin in the synaptic cleft, leading to enhanced neurotransmission . This enhancement results in a positive effect on mood in depressed individuals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imipramine-2,4,6,8-d4 Hydrochloride. For instance, the presence of other drugs that increase serotonin can increase the risk of a very serious condition called serotonin syndrome/toxicity . Therefore, it is crucial to consider the patient’s overall medication regimen and health status when administering this compound .

properties

IUPAC Name

N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXIYZZBJDEEP-PTAOTMHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662037
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipramine-2,4,6,8-d4 Hydrochloride

CAS RN

61361-33-9
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of Imipramine Pamoate-(Form VI)—A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
[Compound]
Name
Imipramine Pamoate-(Form VI)—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of Imipramine Pamaote—(Form VI)— A solution of disodium pamoate (43.88 g) in water (446.0 g) was prepared at a pH of about 9.5. A solution of imipramine HCl (63.38 g) in water (485.0 g) was prepared at a pH of about 4.0. The imipramine HCl solution (552.7 g) was added to the disodium pamoate solution at a controlled rate over a period of about 2.5 hours. After complete addition, the mixture was warmed to near 40-42° C. over approximately 4 h. Stirring was continued for approximately 3 additional hours at near 40-42° C. and then the solid product was isolated by filtration and washed with water. Imipramine pamoate (85.22 g) (92.6%) was isolated after drying at (78-80° C.). Throughout the heating process, samples were taken from the mixture and washed with water then dried. The Imipramine pamoate samples isolated at 42° C. (1.25 h) and 42° C. (2.25 h) contained a mixture of amorphous Imipramine Pamoate and Form VI. The Imipramine pamoate solid was characterized by PXRD (FIG. 18), FTIR (FIG. 19) and DSC (FIG. 20).
Name
Quantity
485 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43.88 g
Type
reactant
Reaction Step Two
Name
Quantity
446 g
Type
solvent
Reaction Step Two
Quantity
552.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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